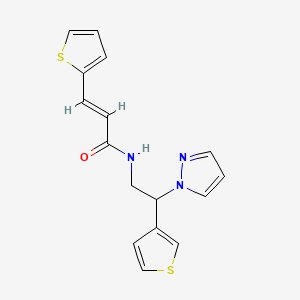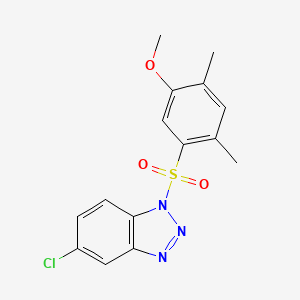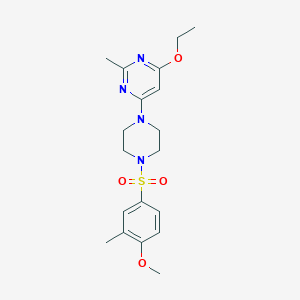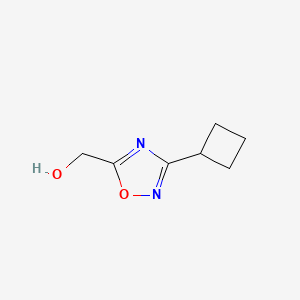
N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The molecule belongs to a class of compounds that are of interest due to their potential biological activities. Compounds with similar structural features have been synthesized and evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial activities. This context sets the stage for a detailed analysis of the specific compound, focusing on its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds structurally related to "N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide" involves multi-step reactions that typically start with the formation of a core structure, followed by functionalization with specific substituents to achieve the desired compound. The synthesis routes are designed to introduce the chloro, fluoro, imidazolyl, and thioacetamide functionalities at specific positions in the molecule. For example, a study by Sunder and Maleraju (2013) detailed the synthesis of derivatives through reactions involving substitutions at phenyl and benzofuran positions, confirmed by 1H NMR, IR, and Mass spectra analyses (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the molecular structure. For molecules similar to the one , X-ray crystallography has provided detailed insights into their geometric configuration, revealing how different substituents influence the overall shape and stability of the molecule.
Chemical Reactions and Properties
The chemical reactivity of "N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide" is influenced by its functional groups. The presence of chloro, fluoro, and thioacetamide groups can affect its behavior in chemical reactions, such as nucleophilic substitution or condensation reactions. These groups also impact the molecule's electronic properties, potentially making it a candidate for further functionalization or interaction with biological targets.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined through empirical measurements and can influence the compound's applications in scientific research or its formulation for potential uses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity (pKa values), reactivity towards various reagents, and stability under different conditions, are key to understanding how the compound interacts with other molecules. The pKa values, for instance, provide insight into the compound's ionization potential in different pH environments, which is critical for predicting its behavior in biological systems or chemical reactions (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-13-8-9-15(21)14(20)10-13/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSEKWWTRSUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)


![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)